5-Chloro-2-fluorobenzoyl chloride
Overview
Description
5-Chloro-2-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H3ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fifth position and a fluorine atom at the second position. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, suggesting that these could be potential targets .
Mode of Action
5-Chloro-2-fluorobenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other products . The chlorine atom attached to the carbonyl carbon is a good leaving group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Biochemical Pathways
Based on its reactivity, it can be inferred that it may participate in various biochemical reactions involving nucleophilic attack on the carbonyl carbon, leading to the formation of various organic compounds .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
Given its reactivity, it can be inferred that it may cause various chemical transformations at the molecular level, potentially leading to various cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis, forming 5-Chloro-2-fluorobenzoic acid and hydrochloric acid . Moreover, it is sensitive to moisture and should be stored under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules . It interacts with various enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts . For instance, it can react with amino groups on proteins, leading to the modification of protein structure and function . Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of key signaling proteins can alter the transmission of signals within the cell, leading to changes in cellular responses . Additionally, the compound’s interaction with enzymes involved in gene expression can result in changes in the levels of specific mRNAs and proteins, thereby influencing cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The reactive acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors and other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . For example, prolonged exposure to this compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes involved in disease pathways . At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with biomolecules, leading to changes in metabolic flux and metabolite levels . Additionally, the compound can influence the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the transport of the compound within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, the compound can accumulate in the nucleus, where it can interact with transcription factors and other proteins involved in gene expression . Additionally, post-translational modifications can influence the compound’s localization and activity, further modulating its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method is:
Starting Material: 5-Chloro-2-fluorobenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is carried out under reflux conditions, where 5-Chloro-2-fluorobenzoic acid is treated with thionyl chloride. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-2-fluorobenzoic acid.
Reduction: It can be reduced to 5-Chloro-2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React under mild conditions to form amides.
Alcohols: React under acidic or basic conditions to form esters.
Thiols: React under basic conditions to form thioesters.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
5-Chloro-2-fluorobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
5-Chloro-2-fluorobenzoyl chloride is used in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: It is used in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is employed in the preparation of specialty polymers and advanced materials.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound without any substituents on the benzene ring.
4-Chlorobenzoyl Chloride: A similar compound with a chlorine atom at the fourth position.
2-Fluorobenzoyl Chloride: A similar compound with a fluorine atom at the second position.
Uniqueness
5-Chloro-2-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. The combination of electron-withdrawing effects from both substituents enhances its utility in various synthetic applications.
Properties
IUPAC Name |
5-chloro-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGAATKTEAKOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378586 | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-29-6 | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloro-2-fluorobenzoyl chloride in the synthesis of the poly(phenylene ether)s described in the paper?
A1: this compound serves as a key starting material in the multi-step synthesis of the poly(phenylene ether)s (PPEs). It first undergoes a Friedel–Crafts reaction with anisole. This is followed by a nickel-mediated homocoupling reaction, ultimately yielding the monomer bis[4-fluoro-3-(p-methoxylbenzoyl)]biphenyl (BFMBP) []. This monomer is then polymerized to form the desired PPEs. Therefore, this compound is essential for constructing the backbone of the polymer.
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